N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O2S2/c21-13-3-7-15(8-4-13)26-18(29)11-31-19-27-16(10-30-19)9-17(28)25-14-5-1-12(2-6-14)20(22,23)24/h1-8,10H,9,11H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZQLJXMHAAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a novel compound featuring a complex structure that includes thiazole and acetamide moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure
The molecular formula of the compound is . The structure consists of a thiazole ring, an acetamide group, and a trifluoromethyl-substituted phenyl ring, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, focusing on its anticancer and antimicrobial properties.
1. Anticancer Activity
Recent studies have indicated that compounds featuring thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of electron-withdrawing groups like fluorine enhances the anticancer activity by increasing the lipophilicity and stability of the compound.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 1.61 ± 1.92 | |
| Compound X | A-431 | 1.98 ± 1.22 | |
| Compound Y | Jurkat | <10 |
The IC50 values indicate that this compound is more potent than standard chemotherapeutic agents like doxorubicin against specific cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve interaction with specific protein targets, leading to apoptosis in cancer cells. Molecular dynamics simulations have shown that the compound interacts primarily through hydrophobic contacts, suggesting a mechanism that disrupts cellular membranes or interferes with metabolic pathways.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. The thiazole moiety has been identified as a critical component contributing to antibacterial efficacy.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 |
These results indicate that the compound demonstrates significant antimicrobial properties, making it a candidate for further development as an antibiotic.
Case Studies
A notable case study involved synthesizing a series of thiazole derivatives, including this compound. The study highlighted structure-activity relationships (SAR), showing that modifications to the phenyl and thiazole rings can significantly affect biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The trifluoromethyl (CF₃) group in the target compound and its analogues (e.g., ) enhances lipophilicity and metabolic stability, critical for membrane penetration in anticancer and antimycobacterial applications .
Synthetic Efficiency: Yields for thiazole-acetamide derivatives range from 68% to 94%, depending on the electrophilic substitution and cyclization conditions . Hybrid scaffolds (e.g., quinazolinone-triazoles in ) require more complex multi-step syntheses but achieve high inhibitory potency.
Spectral and Physicochemical Comparisons
Notes:
- The target compound’s thiazole-thioacetamide backbone (ν(C=S) at 1247–1255 cm⁻¹) distinguishes it from quinazolinone hybrids, which exhibit additional carbonyl stretches from fused rings .
- 4-Fluorophenyl vs. 4-trifluoromethylphenyl substitution alters electron-withdrawing effects, influencing NMR chemical shifts (e.g., deshielding of adjacent protons) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core, followed by sequential amidation and thioetherification. Key steps include:
- Thiazole Ring Formation : Use 2-aminothiazole derivatives reacted with α-bromoacetamide intermediates under reflux in DMF at 80–100°C for 6–12 hours .
- Thioether Bond Formation : Employ coupling agents like EDCI/HOBt in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature for 24 hours to link the thiazole and fluorophenyl moieties .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., fluorophenyl δ 7.2–7.8 ppm) and amide carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error .
- HPLC : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations for 48 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for similar compounds?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary solvent polarity (DMF vs. DCM), temperature (RT vs. 40°C), and catalyst loading (EDCI 1.2–2.0 eq) to identify yield-limiting factors .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and side reactions (e.g., hydrolysis of thioacetamide) .
Q. What computational strategies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Dock the compound into target proteins (e.g., tubulin, COX-2) using AutoDock Vina with flexible ligand sampling and MM/GBSA binding energy calculations .
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent to assess interactions like hydrogen bonding with active-site residues .
Q. How does structural modification of the thiazole or trifluoromethyl group affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs replacing the trifluoromethyl group with -CF₂H or -CN and compare IC₅₀ values in kinase assays .
- Electrostatic Potential Maps : Use DFT calculations (B3LYP/6-31G*) to correlate substituent electronic effects with activity .
Q. What analytical methods quantify degradation products under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze via LC-MS/MS to identify hydrolyzed thioether or oxidized thiazole derivatives .
- Stability-Indicating HPLC : Develop gradient methods to separate degradation peaks using PDA detectors (λ = 254 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
